Methyl 1-amino-3-(4-methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylate
Description
Methyl 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylate (CAS: 1504459-88-4) is a cyclopentane-derived compound featuring an amino group, a methyl ester, and a 4-methylpyrazole substituent. Its molecular formula is C₁₀H₁₅N₃O₂, with a molecular weight of 209.25 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors or antibacterial agents, as suggested by its structural resemblance to patented intermediates in recent European patent applications .
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 1-amino-3-(4-methylpyrazol-1-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-8-6-13-14(7-8)9-3-4-11(12,5-9)10(15)16-2/h6-7,9H,3-5,12H2,1-2H3 |
InChI Key |
HPZBJIFCGZXIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2CCC(C2)(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of pyrazole derivatives, including Methyl 1-amino-3-(4-methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylate, typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance . Industrial production methods often involve one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Chemical Reactions Analysis
Methyl 1-amino-3-(4-methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrazoline intermediates can yield a wide variety of pyrazoles .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. Pyrazole derivatives are used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also explored as precursors in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . Additionally, pyrazole compounds are used in supramolecular and polymer chemistry, the food industry, as cosmetic colorings, and as UV stabilizers .
Mechanism of Action
The mechanism of action of Methyl 1-amino-3-(4-methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. Pyrazole derivatives often exhibit tautomerism, which can influence their reactivity and biological activities . The specific molecular targets and pathways involved depend on the particular application of the compound, such as its use as a ligand for receptors or enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
a) Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclopentane-1-carboxylate (CAS: Not provided)
- Molecular Weight : m/z 540.2 [M+H]⁺ .
- Key Features: Incorporates a difluorophenyl group, methoxyethylamino side chain, and imine functionality.
- Comparison: The additional aromatic and alkylamino substituents increase hydrophobicity and molecular complexity compared to the target compound. This likely enhances binding affinity to hydrophobic enzyme pockets but reduces aqueous solubility .
b) Methyl (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate (CAS: 329910-39-6)
- Molecular Formula: C₁₂H₂₁NO₄ .
- Key Features: Contains a tert-butoxycarbonyl (Boc)-protected amino group.
c) 2,4-Dimethoxybenzyl(1S,2R)-2-((S)-5-chloro-8-((5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methoxy)-1-((2-oxopyrrolidin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclopentane-1-carboxylate
Physicochemical Properties
- HPLC Retention Trends : The target compound’s shorter retention time (0.61 min) indicates higher polarity compared to the compound in (1.11 min), likely due to fewer hydrophobic substituents .
- Thermal Stability: The Boc-protected analogue is more stable under acidic conditions, whereas the free amino group in the target compound may require careful handling to prevent decomposition .
Pharmacological Relevance
- Target Compound: The pyrazole moiety is a known pharmacophore in kinase inhibitors (e.g., JAK/STAT inhibitors), while the amino group allows for further derivatization into prodrugs or bioactive conjugates .
- Difluorophenyl Analogues : These derivatives are prevalent in antibacterial patents, suggesting enhanced target engagement via halogen bonding .
Biological Activity
Methyl 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylate (CAS Number: 1512918-17-0) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
This compound features a cyclopentane ring, an amino group, and a pyrazole moiety. Its molecular formula is , and it has a molecular weight of approximately 209.24 g/mol. The presence of the pyrazole ring is particularly relevant as it contributes to the compound's pharmacological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anti-inflammatory Properties
- This compound has been studied for its potential as an anti-inflammatory agent. The pyrazole derivatives are known for their ability to modulate inflammatory pathways, making them promising candidates for treating inflammatory diseases .
2. Antimicrobial Activity
- Similar compounds with pyrazole structures have shown moderate antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related pyrazole compounds have been reported around 250 μg/mL .
3. Anticancer Potential
- The pyrazole moiety is also associated with anticancer properties. Research into structurally similar compounds suggests that they may inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth .
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization for yield and purity. The compound can be synthesized through methods involving the reaction of cyclopentanecarboxylic acid derivatives with appropriate pyrazole precursors.
Mechanism of Action:
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammation and cancer progression. Interaction studies often utilize techniques such as molecular docking to predict binding affinities and elucidate potential mechanisms of action .
Case Studies
Several studies have highlighted the biological relevance of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
